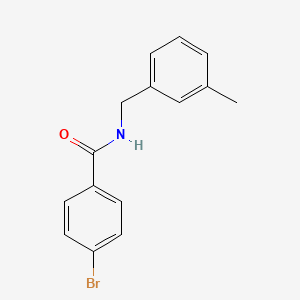

4-bromo-N-(3-methylbenzyl)benzamide

Description

Properties

Molecular Formula |

C15H14BrNO |

|---|---|

Molecular Weight |

304.18 g/mol |

IUPAC Name |

4-bromo-N-[(3-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14BrNO/c1-11-3-2-4-12(9-11)10-17-15(18)13-5-7-14(16)8-6-13/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

XNZUBWWWZOWCGN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-N-(3-methylbenzyl)benzamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity, 4-bromo-N-(3-methylbenzyl)benzamide. As a compound not extensively documented in current literature, this whitepaper constructs a robust, scientifically-grounded profile based on first-principles of organic chemistry and data from structurally analogous molecules. We present a detailed, replicable protocol for its synthesis via aminolysis of an acyl chloride, a complete workflow for its purification, and a full suite of spectroscopic methods for structural elucidation. Furthermore, this guide explores the compound's potential as a strategic building block in medicinal chemistry and materials science, with a particular focus on leveraging its aryl bromide functionality for downstream derivatization through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical scaffold.

Introduction and Rationale

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active agents. Its structural rigidity, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold. The introduction of a bromine atom onto the benzoyl ring, as in 4-bromo-N-(3-methylbenzyl)benzamide, provides a crucial synthetic handle. This halogen serves as a versatile site for post-synthetic modification via modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for screening.

This guide addresses the existing information gap by providing a detailed, practical framework for the synthesis and characterization of 4-bromo-N-(3-methylbenzyl)benzamide. By explaining the causality behind experimental choices and establishing self-validating protocols, we aim to equip researchers with the necessary tools to confidently produce, verify, and apply this compound in their research endeavors.

Chemical Structure and Predicted Physicochemical Properties

The structure of 4-bromo-N-(3-methylbenzyl)benzamide combines a 4-bromobenzoyl core with a 3-methylbenzylamine-derived substituent via an amide linkage.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₄BrNO | Calculated |

| Molecular Weight | 304.18 g/mol | Calculated |

| XLogP3 | ~4.5 | Estimated based on analogs[1] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 1 | Calculated |

| Polar Surface Area | 29.1 Ų | Estimated based on analogs[1] |

| Predicted State | White to off-white solid | Based on similar benzamides[2][3] |

Note: Properties are predicted based on chemical structure and data from analogous compounds, as direct experimental data is not widely available.

Synthesis and Purification Workflow

The most direct and efficient method for constructing the amide bond in the target molecule is the Schotten-Baumann reaction, which involves the aminolysis of an acyl chloride.[4][5] This reaction is favored due to the high reactivity of the acyl chloride electrophile, which allows the reaction to proceed rapidly under mild conditions.[]

Reaction Scheme

The synthesis proceeds by reacting 4-bromobenzoyl chloride with 3-methylbenzylamine in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct.[4]

Detailed Experimental Protocol: Synthesis

Materials:

-

Triethylamine (TEA, 1.2 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-methylbenzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM (to a concentration of ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the acylation reaction.[]

-

Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes. The use of anhydrous solvent is critical as acyl chlorides are moisture-sensitive and can hydrolyze.[4][11]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds like amides.[12][13] The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[12]

Procedure:

-

Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures). An ideal solvent will dissolve the compound when hot but not when cold.[12] An ethanol/water or ethyl acetate/hexane system is a likely candidate.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Synthesis and Purification Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural evidence.[14]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale / Notes |

| ¹H NMR | Amide N-H | δ 6.5 - 7.0 ppm (broad singlet) | The chemical shift is concentration-dependent. Similar to N-benzylbenzamide.[15] |

| Benzyl CH₂ | δ 4.6 - 4.7 ppm (doublet) | Coupling to the N-H proton (J ≈ 5-6 Hz). Similar to N-benzylbenzamide.[15] | |

| Aromatic C-H | δ 7.2 - 7.8 ppm (multiplets) | Complex overlapping signals from both aromatic rings. | |

| Methyl CH₃ | δ 2.3 - 2.4 ppm (singlet) | Typical chemical shift for a benzylic methyl group. | |

| ¹³C NMR | Carbonyl C =O | δ 167 - 168 ppm | Characteristic chemical shift for an amide carbonyl carbon.[15] |

| Aromatic C -Br | δ 125 - 128 ppm | The carbon atom directly attached to bromine. | |

| Benzyl C H₂ | δ 44 - 45 ppm | Aliphatic carbon adjacent to the nitrogen atom.[15] | |

| Methyl C H₃ | δ ~21 ppm | Typical chemical shift for a benzylic methyl group. | |

| FT-IR | N-H Stretch | 3300 - 3400 cm⁻¹ (sharp/medium) | Characteristic amide N-H stretching vibration. |

| C=O Stretch | 1640 - 1660 cm⁻¹ (strong, sharp) | The prominent amide I band.[16] | |

| Aromatic C=C | 1450 - 1600 cm⁻¹ (multiple bands) | Stretching vibrations within the aromatic rings. | |

| Mass Spec (EI) | [M]⁺ | m/z 303, 305 | Molecular ion peak, showing a characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Fragment | m/z 183, 185 | Corresponds to the [BrC₆H₄CO]⁺ fragment (bromobenzoyl cation). | |

| Fragment | m/z 105 | Corresponds to the [C₇H₇]⁺ fragment (tropylium ion from the benzyl group). |

Potential Applications and Future Research

The true value of 4-bromo-N-(3-methylbenzyl)benzamide lies in its potential as a versatile intermediate for further chemical exploration.

Medicinal Chemistry Scaffold

The aryl bromide is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl ring. This strategy is a powerful tool in drug discovery for Structure-Activity Relationship (SAR) studies.[19][20]

Caption: Diversification via Suzuki-Miyaura coupling.

By reacting the parent compound with a library of boronic acids, researchers can rapidly synthesize a multitude of analogs.[21][22] These new compounds can then be screened for biological activity against various targets, such as kinases or G-protein coupled receptors, where the benzamide scaffold is known to be effective.[23]

Materials Science

The rigid, aromatic structure of this compound could also serve as a monomer or building block for the synthesis of novel polymers or functional materials. The bromine atom can be converted to other functional groups, enabling polymerization through various mechanisms.

Conclusion

While 4-bromo-N-(3-methylbenzyl)benzamide may not be a widely known compound, its constituent features make it a molecule of significant synthetic potential. This guide provides a robust and scientifically-defensible framework for its synthesis, purification, and characterization. The detailed protocols and predicted data serve as a reliable starting point for any researcher interested in utilizing this compound. Its true power is realized when viewed as a strategic intermediate, where the aryl bromide functionality acts as a gateway to a vast chemical space of potentially bioactive or materially useful derivatives.

References

- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- PubChem. (n.d.). 4-bromo-N-(4-bromo-3-methylphenyl)benzamide.

- ChemicalBook. (2026, January 13). 4-Bromobenzoyl chloride.

- CymitQuimica. (n.d.). CAS 586-75-4: 4-Bromobenzoyl chloride.

- CompTox Chemicals Dashboard. (2025, October 15). 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties.

- PubChem. (n.d.). 4-Bromobenzoyl chloride.

- Sigma-Aldrich. (n.d.). 3-Methylbenzylamine 98 100-81-2.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methylbenzylamine.

- Echemi. (2025, December 26). 4-Bromobenzoyl chloride CAS:586-75-4.

- Fluorochem. (n.d.). 4-Bromo-3-methylbenzamide (CAS 170229-98-8).

- Chem-Impex. (n.d.). 4-Bromobenzoyl chloride.

- PubChem. (n.d.). 3-Methylbenzylamine.

- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

- RSC Publishing. (n.d.). Supporting Information for a scientific article.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (2022, August 1). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- ResearchGate. (n.d.). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF.

Sources

- 1. 4-bromo-N-(4-bromo-3-methylphenyl)benzamide | C14H11Br2NO | CID 984597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Lab Reporter [fishersci.it]

- 7. 4-Bromobenzoyl chloride | 586-75-4 [chemicalbook.com]

- 8. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methylbenzylamine 98 100-81-2 [sigmaaldrich.com]

- 10. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 586-75-4: 4-Bromobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 12. rubingroup.org [rubingroup.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Bromobenzamide Substituted Benzylamine Analogs

A Medicinal Chemistry Guide to Scaffold Design, Synthesis, and Evaluation[1][2]

Abstract

This technical guide provides a comprehensive analysis of N-benzyl-4-bromobenzamide analogs , a privileged scaffold in medicinal chemistry.[1] Characterized by a lipophilic 4-bromophenyl "tail," a rigid amide linker, and a flexible benzylamine "head," this architecture serves as a versatile template for developing inhibitors of Histone Deacetylases (HDACs) , Smoothened (Smo) receptors , and bacterial cell division proteins (FtsZ) . This document details the structural rationale, validated synthetic protocols, and biological evaluation metrics required for the development of these analogs.

Chemical Rationale & Pharmacophore Analysis[2][3][4][5]

The efficacy of 4-bromobenzamide substituted benzylamines stems from three distinct structural domains, each contributing to specific ligand-target interactions.

1.1 The 4-Bromophenyl Moiety (The "Anchor")

-

Halogen Bonding: The bromine atom at the para position is not merely a lipophilic filler. It acts as a halogen bond donor (σ-hole), capable of forming directed non-covalent interactions with backbone carbonyl oxygens or sulfur atoms in the target protein's binding pocket.

-

Steric Occlusion: The bulky bromine atom (Van der Waals radius ~1.85 Å) restricts rotation, often locking the ligand into a bioactive conformation that fits into hydrophobic pockets (e.g., the hydrophobic channel of HDACs).

1.2 The Amide Linker

-

Hydrogen Bonding: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) form critical water-mediated or direct bridges with residues like Aspartate or Histidine in the active site.

-

Rigidity: The partial double-bond character of the C-N bond restricts conformational entropy, reducing the energy penalty upon binding.

1.3 The Benzylamine "Head"

-

π-π Stacking: The benzyl ring facilitates T-shaped or parallel displaced π-stacking interactions with aromatic residues (Phe, Tyr, Trp).

-

Flexibility: The methylene spacer (-CH2-) allows the benzyl ring to orient itself to maximize contact with surface residues, a feature critical for "induced fit" binding mechanisms.

Validated Synthetic Protocol

The following protocol utilizes an Acid Chloride Amidation pathway. This method is selected for its high atom economy, operational simplicity, and self-validating endpoints (HCl gas evolution, precipitate formation).

2.1 Reaction Scheme (Graphviz)

Figure 1: Step-by-step synthetic workflow for N-benzyl-4-bromobenzamide generation.

2.2 Detailed Methodology

Reagents:

-

4-Bromobenzoyl chloride (1.0 equiv)

-

Substituted Benzylamine (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.1 equiv of the substituted benzylamine and 1.5 equiv of TEA in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 1.0 equiv of 4-bromobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions (e.g., di-acylation).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring (Self-Validation): Check progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting amine spot (polar, near baseline) should disappear, and a new, less polar amide spot should appear (Rf ~0.4–0.6).

-

Workup:

-

Wash the reaction mixture with 1M HCl (2x). Reasoning: This protonates unreacted benzylamine, forcing it into the aqueous layer and removing it from the product.

-

Wash with Saturated NaHCO₃ (2x) to remove excess acid/benzoyl chloride byproducts.

-

Wash with Brine (1x), dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol/Water or purify via silica gel flash chromatography.

Structure-Activity Relationship (SAR) & Biological Targets[4]

The 4-bromobenzamide scaffold is a "privileged structure" capable of inhibiting multiple target classes depending on the benzylamine substitution.

3.1 SAR Decision Tree (Graphviz)

Figure 2: SAR logic flow linking benzylamine substitutions to specific biological targets.

3.2 Key Biological Targets

-

Smoothened (Smo) Antagonists:

-

FtsZ Inhibitors (Antimicrobial):

-

HDAC Inhibitors:

Experimental Evaluation Metrics

To validate the biological activity of synthesized analogs, the following assays are standard.

| Assay Type | Metric | Purpose | Protocol Summary |

| MTT Assay | IC₅₀ (µM) | Cell Viability | Incubate cancer cells (e.g., MCF-7, A549) with compound for 48h. Add MTT reagent.[3] Measure absorbance at 570 nm. |

| HDAC Fluorometric Assay | IC₅₀ (nM) | Enzyme Inhibition | Incubate purified HDAC isoform with acetylated fluorogenic substrate + compound. Add developer. Measure fluorescence. |

| MIC Determination | MIC (µg/mL) | Antimicrobial | Serial dilution of compound in Mueller-Hinton broth with bacterial inoculum (e.g., S. aureus).[5] Visual turbidity check after 24h. |

| Western Blot | Protein Levels | Pathway Validation | Treat cells, lyse, and blot for acetylated histone H3 (HDAC marker) or Gli1 levels (Hedgehog marker). |

References

-

BenchChem. N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Retrieved from .

-

PubChem. 4-Bromobenzamide | C7H6BrNO | CID 69683. National Library of Medicine. Retrieved from .

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.[3] Retrieved from .

-

Zhao, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(4). Retrieved from .

-

Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Retrieved from .

Sources

Strategic Synthesis and Functionalization of N-Benzyl-4-Bromobenzamides: A Technical Review

Executive Summary

The N-benzyl-4-bromobenzamide scaffold represents a critical juncture in medicinal chemistry, serving simultaneously as a bioactive pharmacophore and a versatile synthetic intermediate. Unlike inert end-products, this molecule possesses a "dual-nature" functionality: the amide linkage provides hydrogen-bonding capability essential for receptor binding (antimicrobial and CNS targets), while the para-bromine substituent serves as an electrophilic handle for late-stage diversification via Palladium-catalyzed cross-coupling.

This technical guide dissects the synthesis, structural characterization, and downstream functionalization of this scaffold. It is designed for drug discovery scientists requiring robust, scalable protocols and a clear understanding of the structure-activity relationships (SAR) governing this chemical space.

Part 1: Synthetic Architectures

The construction of N-benzyl-4-bromobenzamide can be approached through two primary methodologies. The choice of pathway depends on the scale of synthesis and the sensitivity of the benzylamine substrate.

Method A: The Acyl Chloride Route (Classical & Robust)

This is the industry-standard method for generating high-purity amides. It utilizes 4-bromobenzoyl chloride , which is highly reactive, ensuring complete conversion of the amine.

-

Mechanism: Nucleophilic acyl substitution.[1]

-

Pros: Fast kinetics, high yields (>90%), simple workup.[1]

-

Cons: Generates HCl (requires base scavenger), moisture sensitive.[1]

Method B: Direct Amidation (Coupling Reagents)

Used when the acid chloride is unstable or when working with acid-sensitive functional groups on the benzyl ring.[1] Reagents like EDC/HOBt or HATU activate 4-bromobenzoic acid in situ.[1]

-

Mechanism: Formation of an active ester intermediate.[1]

-

Pros: Mild conditions, avoids handling corrosive acid chlorides.

-

Cons: Higher cost, requires chromatographic purification to remove urea byproducts.[1]

Visualization: Synthetic Workflow Comparison

Figure 1: Comparative synthetic pathways for N-benzyl-4-bromobenzamide. Path A is preferred for scale-up; Path B is preferred for complex amine substrates.[1]

Part 2: Structural Integrity & Characterization[1]

Validating the identity of the synthesized amide is non-negotiable.[1] The following spectral signatures are diagnostic for N-benzyl-4-bromobenzamide.

Spectroscopic Signatures

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | Amide NH : Exchangeable with D2O.[1] Chemical shift varies with concentration and solvent.[1] | |

| 1H NMR | Benzylic CH2 : Couples with NH (unless decoupled).[1] | |

| 1H NMR | Aromatic AA'BB' : Protons ortho to Bromine (deshielded).[1] | |

| IR | 1630 - 1660 cm | Amide I Band : C=O stretching (strong).[1] |

| IR | 3200 - 3400 cm | Amide A Band : N-H stretching.[1] |

| MS (ESI) | [M+H]+ and [M+H+2]+ | Isotope Pattern : 1:1 ratio indicating presence of one Bromine atom ( |

Crystallographic Insights

X-ray diffraction studies of related benzamides reveal that the amide bond typically adopts a trans conformation to minimize steric clash between the phenyl rings.[1] The crystal lattice is stabilized by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen of adjacent molecules, forming infinite chains or dimers [1].

Part 3: Functionalization (The "Bromine Handle")

The strategic value of the 4-bromo substituent lies in its reactivity toward Palladium-catalyzed cross-coupling reactions.[1] This allows the transformation of the simple amide into complex biaryl systems found in advanced drug candidates.[1]

Suzuki-Miyaura Cross-Coupling

The reaction of N-benzyl-4-bromobenzamide with aryl boronic acids yields N-benzyl-4-arylbenzamides .[1]

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]

-

Base: K2CO3 or Cs2CO3 (aqueous).[1]

-

Solvent: Toluene/Ethanol/Water or Dioxane/Water.[1]

Visualization: Catalytic Cycle

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the 4-bromo "handle" for library generation.

Part 4: Pharmacological Landscape

The N-benzyl-4-bromobenzamide scaffold is not merely an intermediate; it possesses intrinsic biological activity.[1]

Structure-Activity Relationship (SAR)

-

The 4-Bromo Group: Essential for lipophilicity and halogen bonding.[1] Replacement with hydrogen often results in loss of antimicrobial potency [2].[1]

-

The Amide Linker: Acts as a hydrogen bond donor/acceptor.[1] Modification to an ester or sulfonamide significantly alters the target profile (e.g., sulfonamides shift activity toward carbonic anhydrase inhibition) [3].

-

The Benzyl Ring: The "variable" region.[1] Substitution here (e.g., 4-F, 4-OMe) tunes the electronic and steric properties to fit specific enzyme pockets.

Biological Applications[2][3][4][5][6][7][8][9]

-

Antimicrobial: Derivatives show efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2] The lipophilic bromine aids in penetrating bacterial membranes [4].[1]

-

Enzyme Inhibition: Structurally related N-benzyl benzamides have been identified as inhibitors of

-secretase (Alzheimer's target) and Carbonic Anhydrase [3].[1]

Part 5: Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-bromobenzamide

Methodology adapted from standard Schotten-Baumann protocols [5].[1]

Reagents:

-

4-Bromobenzoyl chloride (1.0 eq, 10 mmol, 2.19 g)

-

Benzylamine (1.0 eq, 10 mmol, 1.09 mL)

-

Triethylamine (1.2 eq, 12 mmol, 1.67 mL)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add DCM and Benzylamine.[1] Cool to 0°C in an ice bath.

-

Addition: Add Triethylamine. Then, add 4-Bromobenzoyl chloride dropwise (dissolved in 5 mL DCM) over 15 minutes. Causality: Slow addition prevents exotherms and controls HCl generation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Dilute with 50 mL DCM. Wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted amine, sat.[1] NaHCO3 (2 x 30 mL) to remove unreacted acid, and Brine (1 x 30 mL).

-

Drying: Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude white solid from Ethanol/Hexane to yield colorless needles.

Protocol 2: Suzuki Coupling to N-Benzyl-4-(4-methoxyphenyl)benzamide

Methodology for library generation [6].[1]

Reagents:

-

N-Benzyl-4-bromobenzamide (1.0 eq, 1 mmol)

-

4-Methoxyphenylboronic acid (1.2 eq, 1.2 mmol)

-

Pd(PPh3)4 (0.05 eq, 5 mol%)

-

K2CO3 (2.0 eq, 2 mmol)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 10 mL)

Procedure:

-

Degassing: Combine solvent components in a reaction vial and sparge with nitrogen for 10 minutes. Causality: Oxygen poisons the Pd(0) catalyst.

-

Assembly: Add the amide, boronic acid, base, and catalyst.

-

Reaction: Seal the vial and heat to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water/brine.[1][3]

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: National Science Foundation (NSF) Public Access Repository.[1] URL:[Link]

-

Synthesis and Antimicrobial Activity of Some 3-(N-Arylcarboxamido)-N-benzyl halides. Source: Chemistry Research Journal, 2017, 2(4):10-16. URL:[Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides. Source: Journal of Saudi Chemical Society (via NCBI/PMC).[1] URL:[Link]

-

General Procedure for Amide Synthesis (Schotten-Baumann Conditions). Source: Organic Chemistry Portal.[1][4] URL:[Link]

-

Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole (Model System). Source: TU Wien Repository.[1] URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-bromo-N-(3-methylbenzyl)benzamide

Introduction & Scope

The synthesis of 4-bromo-N-(3-methylbenzyl)benzamide represents a critical foundational step in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). This scaffold combines a lipophilic benzylamine moiety with a halogenated benzamide core. The 4-bromo position serves as a versatile "handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this protocol essential for generating libraries of bioactive small molecules.

This application note provides two validated protocols for the acylation of 3-methylbenzylamine with 4-bromobenzoyl chloride. We prioritize high purity and yield, addressing common pitfalls such as hydrolysis of the acid chloride and bis-acylation byproducts.

Mechanistic Principles

The reaction proceeds via a nucleophilic addition-elimination mechanism .[1][2] The nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[2][3] The subsequent collapse of this intermediate expels the chloride ion, and a base scavenges the resulting proton to drive the equilibrium forward.[2]

Experimental Design & Safety

Reagent Stoichiometry

Precise stoichiometry is vital. Using a slight excess of the amine ensures complete consumption of the highly reactive (and moisture-sensitive) acid chloride.

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Role |

| 4-Bromobenzoyl chloride | 219.46 | 1.0 | Electrophile (Limiting Reagent) |

| 3-Methylbenzylamine | 121.18 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Safety Advisories

-

Acid Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas. Handle only in a fume hood.

-

DCM: Volatile and potential carcinogen. Use nitrile gloves.

-

Exotherm: The reaction is exothermic. Temperature control (

) is mandatory during addition to prevent side reactions.

Detailed Protocols

Method A: Anhydrous Conditions (High Purity / Drug Discovery Standard)

Recommended for small-to-medium scale (100 mg – 10 g) where moisture control is possible.

-

Preparation: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen balloon.

-

Solvation: Add 3-methylbenzylamine (1.1 eq) and Triethylamine (1.5 eq) to the flask. Dissolve in anhydrous DCM (approx. 10 mL per gram of reactant).

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: Dropwise addition prevents localized overheating and bis-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–12 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The acid chloride spot (high

, unstable) should disappear; the product spot will appear mid-polarity.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for scale-up or when anhydrous solvents are unavailable.[4]

-

Aqueous Phase: Dissolve NaOH (2.0 eq) in water in a flask.

-

Organic Phase: Dissolve 3-methylbenzylamine (1.0 eq) in DCM or Diethyl Ether. Add this to the aqueous phase.[8]

-

Addition: Cool the biphasic mixture to

. Add 4-bromobenzoyl chloride (1.1 eq) dropwise with vigorous stirring. -

Reaction: Stir vigorously at RT for 4 hours. The base neutralizes the HCl in the aqueous layer, driving the reaction in the organic layer.[6]

Workup & Purification Workflow

A rigorous workup is required to remove the excess amine (which can poison downstream palladium catalysts) and unreacted acid.

Purification Protocol

-

Acid Wash: Transfer the organic layer to a separatory funnel. Wash with 1M HCl (2x) .

-

Base Wash: Wash with Saturated NaHCO

(2x) . -

Drying: Wash with brine (1x), dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Recrystallization: If the solid is off-white, recrystallize from hot Ethanol/Water or Hexane/Ethyl Acetate to obtain white needles.

Quality Control & Characterization

| Technique | Expected Observation |

| Appearance | White to off-white crystalline solid.[13] |

| TLC | |

| LC-MS | [M+H] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is quality checked (white crystals, not oil). Use anhydrous solvents. |

| Oiling Out | Impurities preventing crystallization | Seed with a pure crystal or scratch the glass.[14] Use a co-solvent system (add Hexane to EtOAc solution). |

| Extra Spots on TLC | Bis-acylation | Add Acid Chloride slowly at |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[1][10]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide coupling reagents and conditions).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).

-

BenchChem. (2025).[6][11][15] Application Notes and Protocols for the Schotten-Baumann Reaction. (Specific industrial application notes for benzoyl chlorides).

Sources

- 1. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 2. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-bromo-N-(4-bromo-3-methylphenyl)benzamide | C14H11Br2NO | CID 984597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine to Amide Mechanism (Acid Cl + Amine) [commonorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 13. prepchem.com [prepchem.com]

- 14. rubingroup.org [rubingroup.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust Amide Coupling Protocol for the Synthesis of N-(3-methylbenzyl)-4-bromobenzamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Amide Bond

The amide bond is a ubiquitous functional group that forms the backbone of peptides and proteins and is a critical structural motif in a vast number of pharmaceuticals. In the landscape of drug discovery and medicinal chemistry, amide coupling reactions are among the most frequently employed transformations, enabling the assembly of complex molecules from readily available carboxylic acid and amine building blocks.[1][2]

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient under standard laboratory conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[3] To overcome this thermodynamic hurdle, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

This application note provides a detailed, field-proven protocol for the synthesis of N-(3-methylbenzyl)-4-bromobenzamide, a representative amide, from 3-methylbenzylamine and 4-bromobenzoic acid. We will delve into the mechanistic rationale behind the chosen reagents, provide a step-by-step experimental guide, and offer insights into reaction work-up, purification, and troubleshooting.

Mechanistic Rationale: The EDC/HOBt Coupling System

To achieve an efficient and high-yielding amide coupling, a combination of a carbodiimide coupling agent, an activating additive, and a non-nucleophilic base is employed. For this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

-

EDC (Carbodiimide Activator): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid (4-bromobenzoic acid) to form a highly reactive O-acylisourea intermediate.[4][5][6] A key advantage of EDC is that its byproduct, a urea derivative, is water-soluble, which greatly simplifies its removal during the aqueous work-up phase.[6][7]

-

HOBt (Activating Additive): While the O-acylisourea intermediate can react directly with the amine, it is also susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction pathway.[6] HOBt acts as an acyl transfer agent, rapidly trapping the O-acylisourea to form an HOBt active ester.[4][8] This new intermediate is less prone to side reactions and reacts cleanly with the amine (3-methylbenzylamine) to form the target amide, regenerating HOBt in a catalytic cycle.[4]

-

DIPEA (Non-Nucleophilic Base): DIPEA is a sterically hindered organic base.[9][10] Its bulky isopropyl groups prevent it from acting as a nucleophile and competing with the desired amine in the coupling reaction.[9][10] Its primary role is to act as a proton scavenger, neutralizing the protonated amine that forms during the reaction and ensuring the amine remains in its free, nucleophilic state.[7]

The overall mechanism is depicted below.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg/mL) | Moles (mmol) |

| 4-Bromobenzoic Acid | 201.02 | 1.0 | 201 mg | 1.0 |

| 3-Methylbenzylamine | 121.18 | 1.05 | 133 µL (127 mg) | 1.05 |

| EDC·HCl | 191.70 | 1.2 | 230 mg | 1.2 |

| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg | 1.2 |

| DIPEA | 129.24 | 2.5 | 436 µL (323 mg) | 2.5 |

| DMF (anhydrous) | - | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

-

Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Activation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes. The solids should dissolve to form a clear solution. This is the activation step where the HOBt active ester is formed.

-

Amine & Base Addition: To the activated mixture, add 3-methylbenzylamine (133 µL, 1.05 mmol) via syringe, followed by the dropwise addition of DIPEA (436 µL, 2.5 mmol).

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).[11] Spot the starting materials (acid and amine) and the reaction mixture. The reaction is complete when the limiting reagent (4-bromobenzoic acid) is consumed.

Work-up and Purification

A thorough aqueous work-up is crucial for removing the water-soluble reagents and byproducts, which simplifies the final purification step.

-

Dilution: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

-

Acid Wash: Wash the organic layer with 1 M HCl (2 x 25 mL). This step removes DIPEA and any remaining basic compounds.[11][12]

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL). This removes HOBt and any unreacted 4-bromobenzoic acid.[11]

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 30 mL) to remove residual water.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which should appear as a white to off-white solid.

Purification Methods

-

Recrystallization: This is often the method of choice for obtaining highly pure crystalline amides.[13] A suitable solvent system is ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[13][14]

-

Silica Gel Chromatography: If recrystallization is unsuccessful or if impurities are close in polarity to the product, flash column chromatography is an effective alternative.[15] A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Product Characterization

The identity and purity of the final product, N-(3-methylbenzyl)-4-bromobenzamide, should be confirmed using standard analytical techniques.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirm the structure by observing characteristic proton signals, including aromatic protons, the benzylic CH₂ doublet, the methyl singlet, and the amide N-H triplet.[16][17] |

| ¹³C NMR | Confirm the carbon skeleton, including the characteristic amide carbonyl signal around 165-170 ppm.[17] |

| Mass Spec (MS) | Verify the molecular weight of the product (C₁₅H₁₄BrNO, MW: 304.18 g/mol ). Look for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).[17][18] |

| IR Spectroscopy | Identify key functional groups. Expect a strong C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[19] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Reagents or solvents contain water, hydrolyzing intermediates. - Incomplete activation of the carboxylic acid. - Insufficient base, leading to protonation of the amine.[20] | - Use anhydrous solvents and fresh reagents. - Increase activation time or check the quality of EDC/HOBt. - Ensure at least 2 equivalents of DIPEA are used. |

| Multiple Spots on TLC; Messy Reaction | - Formation of N-acylurea byproduct. - Degradation of reagents or product. - Unreacted starting materials remain. | - Ensure HOBt is added and the order of addition is correct. - Avoid heating the reaction unless necessary. - Allow the reaction to run longer or re-evaluate stoichiometry. |

| Difficulty Removing Byproducts | - Inefficient aqueous work-up. - Emulsion formation during extraction. | - Perform each aqueous wash thoroughly. - To break emulsions, add more brine to the separatory funnel. |

Safety Precautions

-

Reagent Hazards: EDC is a known sensitizer. DMF is a reproductive toxin. DIPEA is corrosive and flammable. Dichloromethane (a common alternative solvent) is a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

References

-

Wikipedia. N,N-Diisopropylethylamine. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

- Biofilm Inhibitor Synthesis. Amide Workup.

-

Aapptec Peptides. Coupling Reagents. [Link]

- Google Patents.

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

-

ResearchGate. Commonly used amide/peptide coupling reagents. [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Royal Society of Chemistry. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]

-

Reddit. (2020, August 7). Looking for some advice for purification of diamide. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

-

ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?[Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

Chemistry Education. Synthesis and analysis of amides. [Link]

-

Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

-

Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

-

DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]

-

PMC. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]

-

Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

-

PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

Sources

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synplechem.com [synplechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. bachem.com [bachem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 15. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Application Note: Palladium-Catalyzed Strategies for the Synthesis of Biaryl Benzamide Derivatives from Aryl Bromides

Abstract

The biaryl benzamide motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in kinase inhibitors, antivirals, and organic light-emitting diodes (OLEDs). Its synthesis, however, requires the strategic formation of both a sterically demanding C(sp²)–C(sp²) biaryl bond and a robust C(sp²)–N amide bond. This guide provides an in-depth analysis and detailed protocols for the synthesis of biaryl benzamide derivatives, starting from readily available aryl bromides. We will explore two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and dissect two primary synthetic strategies to achieve the target architecture. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these transformative reactions with a deep understanding of the underlying principles.

Introduction: The Importance and Challenge of Biaryl Benzamides

Biaryl benzamides represent a cornerstone of modern chemical research. The combination of a conformationally restricted biaryl system with the hydrogen-bonding capabilities of the benzamide group imparts unique pharmacological and photophysical properties. The synthesis of these molecules, however, is non-trivial and often cannot be achieved through classical methods due to the low reactivity of the aryl C-X bond towards nucleophilic substitution.[1]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized access to this compound class. Specifically, the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation provide reliable and versatile pathways.[2][3][4] This note will detail the strategic application of these two reactions, starting from a common precursor: the aryl bromide.

Strategic Blueprint: Two Convergent Pathways

The construction of a biaryl benzamide from an aryl bromide can be approached from two logical and convergent directions. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and the desired substitution pattern on the final molecule.

Strategy A: Biaryl Formation First (Suzuki), then Amidation (Buchwald-Hartwig) This approach prioritizes the construction of the biaryl skeleton. An aryl bromide is first coupled with an arylboronic acid (or its ester equivalent) via a Suzuki-Miyaura reaction to yield a biaryl bromide intermediate. This intermediate is then subjected to a Buchwald-Hartwig C-N coupling with benzamide to furnish the final product.

Strategy B: Amidation First (Buchwald-Hartwig), then Biaryl Formation (Suzuki) In this alternative pathway, the C-N bond is formed first. An aryl bromide is coupled with benzamide via a Buchwald-Hartwig reaction to create an N-aryl benzamide intermediate that still bears a halogen handle. This intermediate then undergoes a Suzuki-Miyaura coupling with an arylboronic acid to complete the biaryl structure.

Below is a visual representation of these two convergent strategies.

Core Methodology I: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)-C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][5]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square-planar Pd(II) complex. This is often the rate-limiting step.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]

Key Parameters and Rationale

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components.

| Component | Example(s) | Role & Rationale |

| Pd Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | The source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction by a phosphine ligand or other reagents to enter the cycle.[2] |

| Ligand | PPh₃, P(t-Bu)₃, SPhos | Stabilizes the Pd(0) species, prevents catalyst decomposition, and modulates reactivity. The ligand's steric and electronic properties are crucial for efficient oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, CsF | Crucial for transmetalation. The base converts the boronic acid to a more nucleophilic boronate salt (Ar-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center.[8] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Often biphasic systems are used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and catalyst. Phase-transfer catalysts are sometimes added.[9] |

Core Methodology II: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using traditional methods.[10][11] Its application to couple aryl halides with amides has become indispensable in pharmaceutical synthesis.[12][13]

The Catalytic Cycle

Similar to the Suzuki coupling, this reaction operates via a Pd(0)/Pd(II) cycle.

-

Oxidative Addition: A coordinatively unsaturated Pd(0) species adds to the aryl bromide, forming a Pd(II) intermediate.[3]

-

Amide Coordination & Deprotonation: The benzamide coordinates to the palladium center. A base then deprotonates the amide N-H bond to form a palladium-amido complex. This step is often more challenging than for amines due to the higher pKa of the amide proton.[14]

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. This step is often the most difficult and requires specialized ligands.[10][15]

Key Parameters and Rationale

The amidation of aryl bromides requires a carefully optimized catalytic system, with the choice of ligand being particularly critical.

| Component | Example(s) | Role & Rationale |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Similar to Suzuki coupling, these are common sources of the active catalyst. Pre-catalysts that form the active Pd(0) species rapidly are often preferred.[15] |

| Ligand | Xantphos, RuPhos, BippyPhos | The most critical parameter. Bulky, electron-rich biaryl phosphine or ferrocenyl ligands are essential. Their steric bulk promotes the final reductive elimination step, which is often slow for amides, while their electron-donating ability facilitates the initial oxidative addition.[10][12] |

| Base | K₃PO₄, Cs₂CO₃, NaOtBu | A strong, non-nucleophilic base is required to deprotonate the weakly acidic amide N-H proton to form the key palladium-amido intermediate.[15] |

| Solvent | Dioxane, Toluene, THF | Anhydrous, polar aprotic solvents are typically used to ensure solubility of the catalyst, substrates, and base, while preventing hydrolysis of the catalyst or reagents.[16] |

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of N-([1,1'-biphenyl]-4-yl)benzamide using both Strategy A and Strategy B.

Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium catalysts and phosphine ligands should be run under an inert atmosphere (Nitrogen or Argon) as they can be air-sensitive.

Protocol 1: Strategy A - Suzuki Coupling followed by Buchwald-Hartwig Amination

Step 1A: Synthesis of 4-bromo-1,1'-biphenyl via Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.0 mmol, 236 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Catalyst Addition: Add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and the ligand, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 mmol, 32.8 mg).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of anhydrous toluene via syringe. The mixture should be sparged with argon for 15 minutes to ensure all oxygen is removed.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

-

Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-bromo-1,1'-biphenyl as a white solid.

Step 1B: Synthesis of N-([1,1'-biphenyl]-4-yl)benzamide via Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the 4-bromo-1,1'-biphenyl from Step 1A (1.0 mmol, 233 mg), benzamide (1.2 mmol, 145 mg), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg).[17]

-

Catalyst Addition: Add the palladium precatalyst, palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg), and the ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.10 mmol, 57.8 mg).[17]

-

Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of anhydrous 1,4-dioxane via syringe. Degas the solution by sparging with argon for 15 minutes.

-

Reaction Execution: Heat the sealed flask to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, N-([1,1'-biphenyl]-4-yl)benzamide.

Protocol 2: Strategy B - Buchwald-Hartwig Amination followed by Suzuki Coupling

Step 2A: Synthesis of N-(4-bromophenyl)benzamide via Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk flask, combine 1,4-dibromobenzene (1.0 mmol, 236 mg), benzamide (1.2 mmol, 145 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.08 mmol, 46.3 mg).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 5 mL of anhydrous toluene. Degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction Execution: Heat the reaction to 110 °C with vigorous stirring for 16-20 hours. Monitor for the formation of the mono-aminated product by LC-MS.

-

Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography (hexane/ethyl acetate gradient) to isolate N-(4-bromophenyl)benzamide.

Step 2B: Synthesis of N-([1,1'-biphenyl]-4-yl)benzamide via Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the N-(4-bromophenyl)benzamide from Step 2A (1.0 mmol, 276 mg), phenylboronic acid (1.2 mmol, 146 mg), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.6 mg).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add a mixture of toluene (4 mL) and water (1 mL). Degas the biphasic mixture by sparging with argon for 20 minutes.

-

Reaction Execution: Heat the reaction to 90 °C with vigorous stirring for 12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up & Purification: Cool the reaction to room temperature. Add ethyl acetate (20 mL) and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid by recrystallization or flash column chromatography to afford N-([1,1'-biphenyl]-4-yl)benzamide.

Conclusion

The synthesis of biaryl benzamide derivatives from aryl bromides is efficiently achieved through the strategic application of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanisms and key parameters of each reaction, researchers can rationally design synthetic routes (Strategy A or B) tailored to their specific target molecules. The protocols provided herein serve as a robust starting point for the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. The continued evolution of ligand design and catalytic systems promises to further expand the scope and efficiency of these indispensable transformations.[10][18]

References

-

Buchwald, S. L., & Hartwig, J. F. (2000s). Publications establishing the scope of the Buchwald-Hartwig amination. Wikipedia. [Link][10]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][11]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][6]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][8]

-

Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][7]

-

PMC. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]

-

PMC. (n.d.). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. [Link]

-

ResearchGate. (2025). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. [Link][12]

-

ResearchGate. (n.d.). Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles. [Link]

-

National Center for Biotechnology Information. (2007). A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles. PubMed. [Link]

-

MDPI. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. [Link]

-

PMC. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link][4]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link][1]

-

ResearchGate. (n.d.). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. [Link]

-

Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link][17]

-

MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE. [Link][13]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

-

Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. [Link][19]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

-

DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. [Link][18]

-

ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

-

PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... Download Scientific Diagram. [Link][9]

-

MIT Open Access Articles. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. surface.syr.edu [surface.syr.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 18. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]

- 19. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

Application Notes and Protocols: Versatile Functionalization of the Bromine Handle in 4-bromo-N-(3-methylbenzyl)benzamide

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the ability to rapidly and efficiently generate molecular diversity from a common intermediate is paramount. The compound 4-bromo-N-(3-methylbenzyl)benzamide represents a key building block, featuring a synthetically versatile bromine "handle" on one of its aromatic rings. This bromine atom serves as a linchpin for a multitude of transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of functional groups. The strategic derivatization of this scaffold can lead to the generation of libraries of novel compounds with potentially enhanced biological activity, improved pharmacokinetic properties, or unique material characteristics.

This comprehensive guide provides detailed application notes and robust protocols for the functionalization of the C-Br bond in 4-bromo-N-(3-methylbenzyl)benzamide. We will delve into several of the most powerful and widely utilized cross-coupling methodologies, offering not just step-by-step instructions, but also the underlying scientific rationale for the selection of reagents and conditions. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile platform for their synthetic endeavors.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Expert Insights & Rationale

In the context of 4-bromo-N-(3-methylbenzyl)benzamide, a Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the benzoyl moiety. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency.[3] For many aryl bromides, a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) with a phosphine ligand is effective.[3][4] In some cases, ligand-free systems can also be employed, simplifying the reaction setup.[5] The base plays a critical role in the transmetalation step of the catalytic cycle, with common choices including potassium carbonate or potassium phosphate.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-bromo-N-(3-methylbenzyl)benzamide

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Triphenylphosphine (PPh₃) (2-10 mol%) (if required)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water mixture)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer

-

Reflux condenser or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add 4-bromo-N-(3-methylbenzyl)benzamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., 1,4-dioxane:water 4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |

| Ligand to Metal Ratio | 2:1 to 4:1 | Stabilizes the palladium catalyst and promotes the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Typical Yields | 70-95% | Dependent on the specific boronic acid used. |

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine motif is prevalent.[8]

Expert Insights & Rationale

For the amination of 4-bromo-N-(3-methylbenzyl)benzamide, a variety of primary and secondary amines can be employed. The success of this reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand.[3][9] Ligands such as XPhos or SPhos are often effective in promoting the coupling of challenging substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine in the catalytic cycle.[6]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-bromo-N-(3-methylbenzyl)benzamide

-

Amine (1.1 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

XPhos (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromo-N-(3-methylbenzyl)benzamide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).

-

Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Quantitative Data Summary: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / XPhos | A robust system for coupling a wide range of amines with aryl bromides. |

| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic base required for amine deprotonation. |

| Solvent | Anhydrous Toluene, Dioxane | Aprotic solvents are essential to prevent quenching of the base and catalyst. |

| Temperature | 100-110 °C | Facilitates the catalytic cycle, particularly the reductive elimination step. |

| Typical Yields | 65-90% | Highly dependent on the steric and electronic properties of the amine. |

III. Sonogashira Coupling: Introducing Alkynyl Moieties